2-(5-Nitro-pyrazin-2-ylamino)-ethanol
Description
2-(5-Nitro-pyrazin-2-ylamino)-ethanol is a pyrazine derivative characterized by a nitro (-NO₂) substituent at the 5-position of the pyrazine ring and an ethanolamine (-NH-CH₂CH₂OH) group at the 2-position. Pyrazine derivatives are widely studied for their electronic and biological properties, with nitro groups often enhancing reactivity or bioactivity.
Properties
Molecular Formula |
C6H8N4O3 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-[(5-nitropyrazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H8N4O3/c11-2-1-7-5-3-9-6(4-8-5)10(12)13/h3-4,11H,1-2H2,(H,7,8) |
InChI Key |
SRZPMKKVUTYUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrofuran Derivatives (e.g., N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide)
Structural Differences :
- Core Heterocycle : The target compound features a pyrazine ring, whereas nitrofurans like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () contain a nitro-substituted furan fused to a thiazole.
- Substituents: The ethanolamine group in the target compound contrasts with the thiazolyl and formamide groups in nitrofurans.
Pyrazolo-Pyrimidine Derivatives (e.g., 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol)
Structural Differences :
- Ring System: The target compound has a monocyclic pyrazine, while describes a fused pyrazolo-pyrimidine system.
- Substituents: Both share ethanolamine groups, but the pyrazolo-pyrimidine derivative includes a chlorophenyl and piperidine moiety.
Physicochemical Properties :
- Solubility : The pyrazolo-pyrimidine compound () has a higher molecular weight (370.88 g/mol) and likely lower aqueous solubility than the target compound due to its bulky substituents.
- Bioavailability: Ethanolamine groups in both compounds may enhance membrane permeability, but the pyrazine core in the target compound could improve metabolic stability compared to fused-ring systems .
Nitro-Substituted Thiazolyl Hydrazines (e.g., 2-Hydrazino-4-(5-nitro-2-furyl)thiazole)
Functional Similarities :
- Both compounds feature nitro groups on heterocyclic rings (pyrazine vs. furan-thiazole).
- The nitro group in thiazolyl hydrazines contributes to carcinogenic activity, as seen in mammary gland carcinomas ().
Key Differences :
- Reactivity: Pyrazines are π-deficient aromatic systems, making them less prone to electrophilic substitution than furans. This could reduce the formation of DNA-adducts, a common mechanism in nitro-furan carcinogens .
- Applications: Thiazolyl hydrazines are primarily studied for carcinogenicity, while pyrazine derivatives are explored in drug design (e.g., antitubercular agents), suggesting divergent applications .
Research Implications and Gaps
- Drug Development: The ethanolamine group in pyrazine derivatives could be leveraged for designing kinase inhibitors or antimicrobial agents, diverging from the carcinogenic pathways of nitrofurans.
- Structural Optimization: Comparative data suggest that replacing furan with pyrazine may reduce carcinogenicity while retaining bioactivity, a hypothesis requiring experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
